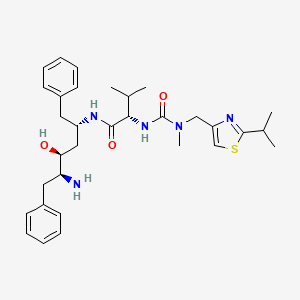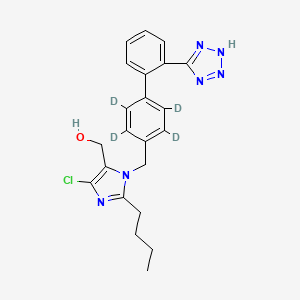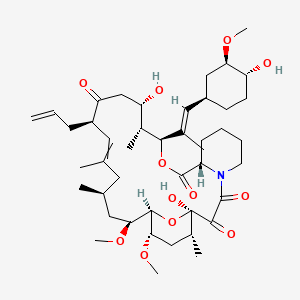
Unii-34F916N28Z
Vue d'ensemble
Description
Unii-34F916N28Z is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to affect biochemical and physiological processes in living organisms, making it a valuable tool for researchers investigating a wide range of biological phenomena. In
Applications De Recherche Scientifique
Inhibition of Cytochrome P450 (CYP) 3A4
Ritonavir is the most potent cytochrome P450 (CYP) 3A4 inhibitor in clinical use . It is often applied as a booster for drugs with low oral bioavailability due to CYP3A4-mediated biotransformation . This is particularly useful in the treatment of HIV (e.g., lopinavir/ritonavir) and more recently COVID-19 (Paxlovid or nirmatrelvir/ritonavir) .
Mechanism-Based Inactivation of CYP3A4
Ritonavir is a potent mechanism-based inactivator, which irreversibly blocks CYP3A4 . The exact mechanism of ritonavir-mediated CYP3A4 inactivation is still not fully understood . However, four fundamentally different mechanisms have been proposed for this irreversible inactivation/inhibition .
Drug Interactions
The concurrent use of ritonavir, a potent CYP3A4 inhibitor, can lead to significant drug interactions . Physiologically based pharmacokinetic (PBPK) modeling and simulation studies have examined the effects of different dosing regimens of ritonavir on the pharmacokinetics of opioids .
Treatment of Breast Cancer
Desthiazolylmethyloxycarbonyl ritonavir (M1) is a minor metabolite of ritonavir, but exhibits more potent activity against ER+, HER2+ and triple negative breast cancer lines . The mechanisms of action of M1 are unknown and may be very different from ritonavir .
Proteasome Activation
M1 up-regulated the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulated the proteasome chymotryptic site in breast cancer cells .
Unfolded Protein Response (UPR)
This study investigates M1 effects on proteasome activity and unfolded protein response (UPR), which have been identified as ritonavir targets .
Mécanisme D'action
Target of Action
The primary target of the Ritonavir Metabolite is the Cytochrome P450 3A4 (CYP3A4) enzyme . CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of endogenous and xenobiotic substances, including hormones, bile acids, sterols, and many drugs .
Mode of Action
Ritonavir Metabolite acts as a potent mechanism-based inactivator of CYP3A4 . It irreversibly blocks CYP3A4 through several proposed mechanisms :
Biochemical Pathways
Ritonavir Metabolite affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability . This inhibition can lead to increased peak and trough plasma drug concentrations of other protease inhibitors .
Pharmacokinetics
Ritonavir Metabolite exhibits unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is a potent CYP3A4 inhibitor, which results in renal elimination becoming the primary route of elimination when dosed concomitantly . Ritonavir’s inhibition of CYP3A4 reduces the metabolism of concomitantly administered protease inhibitors, changing their pharmacokinetic parameters . This results in increased bioavailability of the boosted protease inhibitor .
Result of Action
The molecular and cellular effects of Ritonavir Metabolite’s action primarily involve the inhibition of CYP3A4 . This inhibition leads to increased systemic concentrations of drugs metabolized by CYP3A4, enhancing their therapeutic efficacy .
Action Environment
The action of Ritonavir Metabolite can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can affect the inhibitory action of Ritonavir Metabolite . Furthermore, patient-specific factors such as genetic polymorphisms in CYP3A4 can also influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ritonavir metabolite M1 | |
CAS RN |
176655-55-3 | |
| Record name | A-98498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-98498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)





